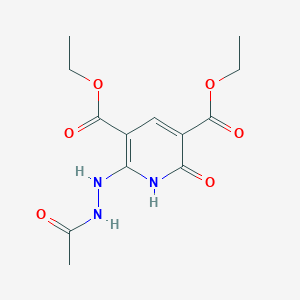

Diethyl 6-(2-acetylhydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of base-catalyzed reactions with dimethyl oxalate . The reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride (Tf 2 O) in the presence of Et 3 N has been reported to afford bis(triflate) .Chemical Reactions Analysis

The Malonic Ester Synthesis is a common reaction involving compounds similar to “Diethyl 6-(2-acetylhydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate”. This process involves deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide, forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid, decarboxylation of the carboxylic acid to give an enol, and tautomerization of the resulting enol to a carboxylic acid .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Diethyl 6-(2-acetylhydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate, as an intermediate in chemical synthesis, has been involved in various reactions and transformations. The compound's reactivity has been explored in the context of hydrolysis and its potential tautomerism between enamine and ketimine forms, elucidating the pathways it may undergo when interacting with other chemical entities (Iwanami et al., 1964). Its applications span across dye, medicine, and pesticide industries, signifying its role as a crucial organic intermediate. Despite its extensive use, existing production methodologies pose challenges like low yield, high cost, and environmental concerns, urging the development of more efficient synthesis methods (Hunsheng & Heng, 2014).

Role in Heterocyclic Chemistry

The compound also finds significance in heterocyclic chemistry, where it serves as a precursor or an intermediary in synthesizing various heterocyclic structures. These structures are central to developing pharmaceuticals and other chemical entities with potential biological activities. For instance, the synthesis of pyridinedicarboxylic acid derivatives and their subsequent reactions have been a subject of interest, uncovering pathways to novel compounds and exploring their chemical behavior under different conditions (Balogh et al., 1986).

Biological Activities and Applications

Furthermore, the compound's derivatives have exhibited biological activities, including analgesic effects, highlighting its potential in drug discovery and pharmaceutical applications. The synthesis of these derivatives, their pharmacological evaluation, and the exploration of their biological effects underscore the compound's relevance in medicinal chemistry (Kulakov et al., 2017).

Propriétés

IUPAC Name |

diethyl 2-(2-acetylhydrazinyl)-6-oxo-1H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6/c1-4-21-12(19)8-6-9(13(20)22-5-2)11(18)14-10(8)16-15-7(3)17/h6H,4-5H2,1-3H3,(H,15,17)(H2,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYAZUUNMVSOSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(NC1=O)NNC(=O)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

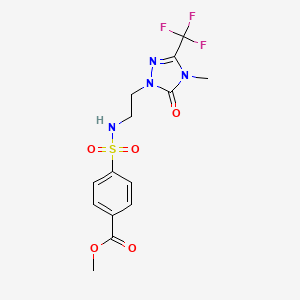

![1-Morpholin-4-yl-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2588509.png)

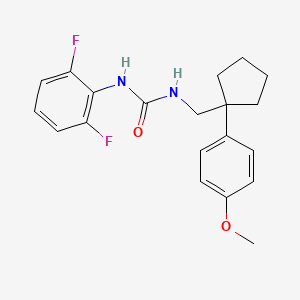

![N-cyclopentyl-1-{[2-(1-naphthylamino)-1,3-thiazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2588518.png)

![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2588524.png)